Potassium hydrogen 2-octadecenylsuccinate
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Overview
Description
Potassium hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C22H39KO4. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its potassium salt form and the presence of an octadecenyl group attached to a succinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium hydrogen 2-octadecenylsuccinate typically involves the reaction of octadecenylsuccinic anhydride with potassium hydroxide. The reaction is carried out in an organic solvent, such as toluene or hexane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium hydrogen 2-octadecenylsuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The succinate moiety can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various succinate derivatives
Scientific Research Applications
Potassium hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is utilized in the study of cell membranes and lipid interactions.
Industry: The compound is used in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Mechanism of Action
The mechanism of action of potassium hydrogen 2-octadecenylsuccinate involves its interaction with lipid membranes and proteins. The octadecenyl group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms. The succinate moiety can also interact with proteins, potentially modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Sodium hydrogen 2-octadecenylsuccinate
- Potassium hydrogen 2-octadecylsuccinate
- Sodium hydrogen 2-octadecylsuccinate
Uniqueness
Potassium hydrogen 2-octadecenylsuccinate is unique due to its specific combination of the octadecenyl group and succinate moiety, which imparts distinct physicochemical properties. Compared to similar compounds, it offers better integration into lipid membranes and enhanced surfactant properties, making it particularly useful in applications requiring membrane interaction and stabilization.
Properties
CAS No. |
92218-39-8 |
---|---|
Molecular Formula |
C22H40KO4+ |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
potassium;2-[(E)-octadec-2-enyl]butanedioic acid |
InChI |
InChI=1S/C22H40O4.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22(25)26)19-21(23)24;/h16-17,20H,2-15,18-19H2,1H3,(H,23,24)(H,25,26);/q;+1/b17-16+; |
InChI Key |
YUQFEBQOJLMMKD-CMBBICFISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)O)C(=O)O.[K+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CCC(CC(=O)O)C(=O)O.[K+] |
Origin of Product |
United States |
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